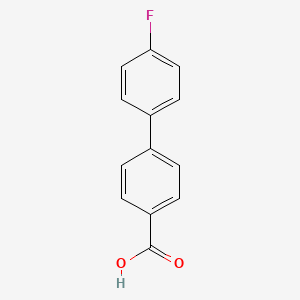
4-(4-Fluorophenyl)benzoic acid
Cat. No. B1304070
Key on ui cas rn:
5731-10-2
M. Wt: 216.21 g/mol
InChI Key: LXWNTLBMNCXRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08809539B2
Procedure details


Anhydrous aluminum chloride (6.0 g, 0.045 mol) is added portionwise to a mixture of 4-fluorobiphenyl (4.0 g, 0.023 mol) and acetyl chloride (4.0 g, 0.051 mol) in dichloromethane (40 mL) at 5° C. The reaction mixture is stirred for 3 hours at room temperature, then quenched with demineralized water (20 mL) and dichloromethane. The organic layer is separated and concentrated under reduced pressure. Tetrahydrofuran (40 mL) is added to the residue. An aqueous solution (12 mL) of sodium hydroxide (4.0 g, 0.1 mol) followed by potassium permanganate (4.0 g, 0.025 mol) are added. The reaction mixture is stirred overnight at room temperature and filtered through celite bed. Filtrate is concentrated, Demineralized water (20 mL) is added to the residue and pH is brought to ˜2 with 1N HCl. Aqueous layer is extracted with ethyl acetate (3×20 mL). Combined ethyl acetate layers are washed with brine (1×15 mL) and dried over sodium sulphate. Removal of ethyl acetate gives crude material which is purified by column chromatography (silica gel 230-400 mesh, ethyl acetate:n-hexane) to give 4′-fluorobiphenyl-4-carboxylic acid.






Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:8][CH:7]=1.[C:18](Cl)(=[O:20])C.[OH-].[Na+].[Mn]([O-])(=O)(=O)=[O:25].[K+]>ClCCl>[F:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([C:18]([OH:20])=[O:25])=[CH:14][CH:13]=2)=[CH:10][CH:11]=1 |f:0.1.2.3,6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for 3 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with demineralized water (20 mL) and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Tetrahydrofuran (40 mL) is added to the residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite bed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Filtrate is concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Demineralized water (20 mL) is added to the residue and pH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous layer is extracted with ethyl acetate (3×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combined ethyl acetate layers are washed with brine (1×15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives crude material which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by column chromatography (silica gel 230-400 mesh, ethyl acetate:n-hexane)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
